molecular formula C20H40 B116446 9-Eicosene, (E)- CAS No. 42448-90-8

9-Eicosene, (E)-

Cat. No. B116446
CAS RN: 42448-90-8
M. Wt: 280.5 g/mol
InChI Key: UVLKUUBSZXVVDZ-HTXNQAPBSA-N
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Description

Molecular Structure Analysis

The molecular structure of 9-Eicosene, (E)- includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 59 bonds. There are 19 non-H bonds, 1 multiple bond, 16 rotatable bonds, and 1 double bond .

Scientific Research Applications

Pharmacology

Antimicrobial Properties: 9-Eicosene has been identified in various plant extracts and is known to possess antimicrobial properties . This makes it a potential candidate for developing new antimicrobial agents that could be used to treat bacterial infections or incorporated into products to prevent microbial growth.

Agriculture

Pest Management: The antimicrobial property of 9-Eicosene can be utilized in agriculture to protect crops from bacterial pathogens . It could be developed into natural pesticides that offer an eco-friendly alternative to chemical pesticides, reducing environmental impact and promoting sustainable farming practices.

Biofuels

Biofuel Production: 9-Eicosene may play a role in the production of biofuels. Its chemical structure suggests that it could be used as a feedstock for biofuel generation, providing a renewable energy source that could help reduce reliance on fossil fuels .

Food Industry

Flavor and Fragrance: 9-Eicosene could be used in the food industry as a flavor or fragrance compound. Its presence in essential oils suggests potential applications in enhancing the aroma and taste of food products .

Cosmetics

Skincare and Haircare Products: In the cosmetics industry, 9-Eicosene can be utilized as a moisturizing agent or to improve the texture of skincare and haircare products. It could also serve as a natural fragrance component, adding a pleasant scent to cosmetic items .

Environmental Science

Pollution Remediation: The chemical properties of 9-Eicosene might be harnessed in environmental science for pollution remediation efforts. Its potential to interact with other organic compounds could lead to applications in cleaning up oil spills or other environmental contaminants .

properties

IUPAC Name

(E)-icos-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20H2,1-2H3/b19-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLKUUBSZXVVDZ-HTXNQAPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=C/CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Eicosene, (E)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What analytical techniques were used to identify and quantify 9-Eicosene, (E)- in these studies?

A: All three studies utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify 9-Eicosene, (E)- within complex plant extracts [, , ]. This widely used technique separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio, providing valuable information about the composition of complex mixtures.

Q2: Does the presence of 9-Eicosene, (E)- in both Pleurotus ostreatus and Citrus aurantium suggest any shared biological activities?

A: While both Pleurotus ostreatus and Citrus aurantium extracts containing 9-Eicosene, (E)- demonstrated the presence of other bioactive compounds, it's premature to conclude shared biological activities based solely on this shared component [, ]. Further research focusing on isolating and testing 9-Eicosene, (E)- independently is crucial to determine its specific biological effects and potential synergistic interactions with other compounds.

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